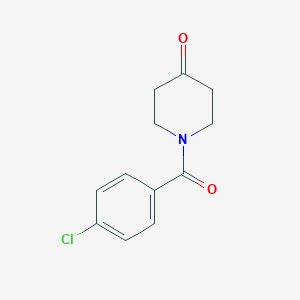

1-(4-Chlorobenzoyl)piperidin-4-one

Descripción general

Descripción

1-(4-Chlorobenzoyl)piperidin-4-one is an organic compound with the molecular formula C12H12ClNO2 It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom The compound features a 4-chlorobenzoyl group attached to the piperidin-4-one structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(4-Chlorobenzoyl)piperidin-4-one can be synthesized through several synthetic routes. One common method involves the acylation of piperidin-4-one with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. Industrial methods often focus on minimizing waste and reducing production costs while maintaining product quality .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The ketone group at position 4 of the piperidine ring undergoes nucleophilic attack, facilitating the formation of secondary alcohols or amines.

Key Findings :

-

Reduction with NaBH₄ yields the corresponding alcohol with >85% efficiency under mild conditions .

-

Grignard reagents selectively add to the ketone without affecting the chlorobenzoyl group .

Acylation and Alkylation Reactions

The piperidine nitrogen and ketone oxygen serve as nucleophilic sites for acylation/alkylation.

Key Findings :

-

N-Acylation proceeds efficiently in dichloromethane with triethylamine as a base .

-

Benzylation under alkaline conditions retains the ketone functionality .

Ring-Opening and Functionalization

The piperidine ring can undergo cleavage or functionalization under specific conditions.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, Δ, 8 h | 4-Chlorobenzoic acid + piperidine fragments | |

| Oxidative Ring Opening | KMnO₄, H₂SO₄, Δ, 3 h | Dicarboxylic acid derivatives |

Key Findings :

-

Prolonged heating with HCl fragments the molecule into 4-chlorobenzoic acid and piperidine derivatives .

-

Oxidative cleavage with KMnO₄ generates dicarboxylic acids, useful for polymer synthesis .

Cross-Coupling Reactions

The chlorobenzoyl group participates in palladium-catalyzed coupling reactions.

Key Findings :

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1. Monoacylglycerol Lipase (MAGL) Inhibition

One of the prominent applications of 1-(4-Chlorobenzoyl)piperidin-4-one is its role as a reversible inhibitor of monoacylglycerol lipase (MAGL). MAGL is an important enzyme in the endocannabinoid system, and its inhibition has therapeutic potential for various conditions, including pain management and neurodegenerative diseases. A study highlighted the structural optimization of derivatives based on this compound, leading to the development of more potent MAGL inhibitors with improved selectivity and reduced side effects compared to irreversible inhibitors .

1.2. Anti-Cancer Properties

Research has indicated that compounds derived from this compound exhibit anti-cancer activities. Specifically, one study reported that a derivative of this compound demonstrated significant cytotoxic effects against ovarian cancer cell lines, showcasing its potential as a therapeutic agent in oncology . The reversible nature of its inhibition allows for better tolerance in long-term treatments.

Chemical Modifications and Derivatives

The versatility of this compound has led to numerous derivatives being synthesized for enhanced biological activity. Modifications have been aimed at improving solubility, potency, and selectivity towards specific biological targets.

Table 1: Selected Derivatives and Their Biological Activities

| Compound Name | Structure | Inhibition Activity (Ki) | IC50 (µM) | Target |

|---|---|---|---|---|

| CL6a | Structure | 8.6 µM | 11.7 µM | MAGL |

| 17b | Structure | 0.65 µM | Not reported | MAGL |

| Other Derivative X | Structure | Not reported | Not reported | Cancer Cell Lines |

Case Studies

4.1. Study on Reversible MAGL Inhibitors

A comprehensive study conducted by researchers at the University of Pisa focused on developing new reversible MAGL inhibitors based on the structure of this compound. This research involved virtual screening and subsequent structural modifications that resulted in compounds with significantly lower Ki values (indicating higher potency) compared to existing MAGL inhibitors .

4.2. Evaluation of Anti-Cancer Activity

In another case study, derivatives of this compound were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications enhanced the compounds' ability to inhibit cell proliferation effectively while minimizing toxicity to normal cells .

Mecanismo De Acción

The mechanism of action of 1-(4-Chlorobenzoyl)piperidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound .

Comparación Con Compuestos Similares

1-(4-Chlorobenzoyl)piperidin-4-one can be compared with other similar compounds, such as:

- 1-(4-Fluorobenzoyl)piperidin-4-one

- 1-(4-Bromobenzoyl)piperidin-4-one

- 1-(4-Methylbenzoyl)piperidin-4-one

These compounds share a similar piperidin-4-one core structure but differ in the substituent on the benzoyl group. The presence of different substituents can influence the compound’s reactivity, biological activity, and physical properties. For instance, the chlorobenzoyl group in this compound may confer unique antimicrobial properties compared to its fluorinated or brominated counterparts .

Actividad Biológica

1-(4-Chlorobenzoyl)piperidin-4-one is a synthetic organic compound that belongs to the class of piperidin-4-ones. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antiviral, and antimicrobial properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperidine ring substituted with a 4-chlorobenzoyl group at the nitrogen position, which contributes to its reactivity and biological properties. The carbonyl group adjacent to the nitrogen enhances its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of piperidin-4-one, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.

- Case Study : A study demonstrated that certain derivatives showed cytotoxicity with IC50 values ranging from 1 to 5 μg/mL against cancer cell lines, indicating strong potential for further development as anticancer agents.

Antiviral Activity

The antiviral potential of this compound has been explored in the context of its activity against coronaviruses.

- Research Findings : In a study evaluating 63 analogues against human coronavirus 229E, compounds similar to this compound were found to inhibit viral replication with micromolar activity. The mechanism of action was identified as targeting viral polyprotein processing and RNA synthesis .

Antimicrobial Activity

The antimicrobial properties of piperidin-4-one derivatives have been well-documented, with evidence showing significant activity against various bacterial and fungal strains.

- Data Summary : In vitro studies revealed that several synthesized compounds exhibited notable antibacterial activity when tested against strains such as Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ampicillin.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of piperidine derivatives.

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(3-Chlorobenzoyl)piperidin-4-one | Similar piperidine structure | Antimicrobial activity |

| 1-(2-Chlorobenzoyl)piperidin-4-one | Variation in chlorobenzoyl substitution | Cytotoxic effects against cancer cells |

| 1-(4-Bromobenzoyl)piperidin-4-one | Bromine substitution instead of chlorine | Potential anti-inflammatory properties |

| 1-(Phenylacetyl)piperidin-4-one | Different acyl group | Neuroprotective effects |

This table illustrates how variations in substituents influence the biological activity of piperidine derivatives, highlighting their versatility in medicinal chemistry.

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects are being actively researched. Studies have suggested that the compound may interact with specific receptors or enzymes involved in disease processes.

- Example : One study indicated that derivatives could serve as inhibitors for enzymes such as monoacylglycerol lipase (MAGL), with optimized compounds demonstrating a Ki value of 0.65 µM.

Propiedades

IUPAC Name |

1-(4-chlorobenzoyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTSPGAEYDBBSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570316 | |

| Record name | 1-(4-Chlorobenzoyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144947-47-7 | |

| Record name | 1-(4-Chlorobenzoyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.